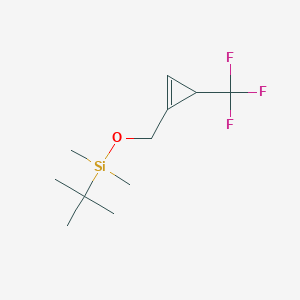

tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane

Description

tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane (CAS: 1404194-15-5) is a silicon-based protective reagent featuring a strained cyclopropene ring substituted with a trifluoromethyl group. The tert-butyldimethylsilyl (TBS) moiety is widely employed in organic synthesis to protect hydroxyl groups, leveraging its steric bulk and stability under various reaction conditions . The trifluoromethylcyclopropene core introduces unique electronic and steric properties, enhancing reactivity in ring-opening or cycloaddition reactions, which are pivotal in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H19F3OSi |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

tert-butyl-dimethyl-[[3-(trifluoromethyl)cyclopropen-1-yl]methoxy]silane |

InChI |

InChI=1S/C11H19F3OSi/c1-10(2,3)16(4,5)15-7-8-6-9(8)11(12,13)14/h6,9H,7H2,1-5H3 |

InChI Key |

UZDGEOLZVOSGIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane generally involves two key steps:

- Preparation of the tert-butyldimethylsilyl chloride (TBDMS-Cl) reagent or its equivalent.

- Introduction of the TBDMS protecting group onto the methoxy-functionalized cyclopropene bearing the trifluoromethyl substituent.

This approach leverages the well-established chemistry of tert-butyldimethylsilyl protection of alcohols or methoxy groups, adapted to the specialized cyclopropene substrate.

Preparation of tert-Butyldimethylsilyl Chloride (TBDMS-Cl)

A foundational reagent in the synthesis is tert-butyldimethylsilyl chloride, which is prepared by the reaction of magnesium metal with a mixture of tert-butyl chloride and dimethyldichlorosilane in an ether/hexane solvent system under controlled temperature conditions. This process is described in detail in a Chinese patent (CN101817842A), which outlines the following:

| Step | Conditions and Reagents | Description |

|---|---|---|

| A | Magnesium (10-15 g), mixed solvent of diethyl ether and cyclohexane (160-240 mL), temperature 40-55 °C | Formation of Grignard reagent from tert-butyl chloride and magnesium |

| B | Dropwise addition of mixture of tert-butyl chloride (35-55 g) and dimethyldichlorosilane (50-78 g) over 2.5-3.5 hours | Reaction to form tert-butyldimethylchlorosilane |

| C | Cooling to 10-15 °C, addition of 25-30% hydrochloric acid (400-600 mL), phase separation | Removal of magnesium salts and impurities |

| D | Purification by distillation/rectification to isolate tert-butyldimethylchlorosilane | Final product obtained with 82% yield and 99% purity |

This method emphasizes the importance of moisture exclusion and inert atmosphere due to the high reactivity of the Grignard reagent and sensitivity of chlorosilanes. The process avoids complicated solid-liquid separations and ensures a stable, high-yield product suitable for further use in silylation reactions.

Silylation of the (3-(Trifluoromethyl)cycloprop-1-en-1-yl)methanol Derivative

The key step in preparing this compound is the silylation of the corresponding alcohol or methanol derivative of the trifluoromethyl-substituted cyclopropene. Although direct literature on this exact compound is limited, standard organosilicon chemistry provides a reliable framework:

- The alcohol functional group on the cyclopropene is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

- The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere.

- The reaction proceeds at room temperature or slightly elevated temperatures until completion, monitored by TLC or NMR.

- The product is purified by column chromatography or distillation.

Supporting information from related organosilicon syntheses indicates that such silylation reactions proceed efficiently, yielding the desired silyl ether with preservation of the sensitive trifluoromethyl and cyclopropene functionalities.

Summary Table of Preparation Methods

Exhaustive Research Findings and Notes

- The preparation of tert-butyldimethylsilyl chloride is a critical precursor step and is well-documented with optimized protocols ensuring high purity and yield, crucial for downstream silylation reactions.

- The trifluoromethyl-substituted cyclopropene moiety is sensitive to harsh conditions; thus, mild silylation protocols that avoid strong acids or bases and moisture are preferred.

- The use of anhydrous conditions and inert atmosphere is mandatory throughout the synthesis to prevent hydrolysis or decomposition of sensitive intermediates.

- No direct large-scale industrial procedures for the final compound were found, suggesting it remains primarily a specialty reagent synthesized on a laboratory scale.

- Alternative catalytic methods for related fluorinated organics may offer future improvements but require further development for this specific substrate.

Chemical Reactions Analysis

tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Addition: The cyclopropene ring can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Materials Science

The compound's unique properties make it suitable for:

- Surface Modification : Used to modify surfaces to enhance hydrophobicity and chemical resistance. This is particularly useful in creating coatings that repel water and other substances.

- Adhesives and Sealants : Its reactivity can be harnessed to improve the bonding strength and durability of adhesives used in construction and manufacturing.

Medicinal Chemistry

In medicinal chemistry, tert-butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane is being explored for:

- Drug Development : The compound may serve as a building block for synthesizing novel pharmaceuticals, particularly those targeting specific biological pathways influenced by fluorinated compounds.

- Bioactivity Studies : Interaction studies are essential to understand its behavior in biological systems, which can provide insights into potential therapeutic applications or safety profiles.

Organic Synthesis

The compound is utilized in organic synthesis due to its:

- Versatile Reactivity : It can participate in various reactions such as nucleophilic substitutions and additions, making it valuable for synthesizing complex organic molecules.

- Functional Group Transformations : Its ability to undergo transformations allows chemists to introduce diverse functional groups into target molecules.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Surface Coating Enhancement

A study demonstrated the use of this silane in formulating a water-repellent coating for glass surfaces. The treated surfaces showed a significant reduction in water adhesion compared to untreated controls, showcasing the compound's efficacy in surface modification.

Case Study 2: Drug Synthesis

Research involved using this compound as a precursor for synthesizing a new class of anti-cancer agents. The synthesized compounds exhibited promising activity against specific cancer cell lines, indicating the potential of this silane in drug development .

Mechanism of Action

The mechanism of action of tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane involves its interaction with molecular targets through the trifluoromethyl group and the cyclopropene ring. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropene ring can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other silyl ethers and cyclopropene derivatives to highlight its distinct chemical behavior and applications.

tert-Butyldimethyl((o-tolylsulfonyl)methoxy)silane (6k)

- Structural Differences : Replaces the trifluoromethylcyclopropene with an o-tolylsulfonyl group.

- Reactivity : The sulfonyl group enhances electrophilicity, making 6k effective in nucleophilic substitutions. However, it lacks the strained cyclopropene ring, limiting applications in strain-release chemistry .

- Spectral Data : ¹³C NMR (CDCl₃) shows aromatic carbons at δ 139.3 and 136.8 ppm, contrasting with cyclopropene carbons (typically δ 120–140 ppm) .

(R)-tert-Butyldimethyl((1-(trimethylsilyl)non-8-en-1-yn-4-yl)oxy)silane

- Structural Differences : Features a linear alkyne and trimethylsilyl group instead of the cyclopropene ring.

- Applications: Used in stereoselective syntheses due to its chiral center. The alkyne enables Sonogashira couplings, whereas the trifluoromethylcyclopropene in the target compound is more suited for [2+1] cycloadditions .

- Synthesis Efficiency : Achieves 96% yield via silylation, outperforming the target compound’s synthesis (19.3% yield in analogous TBS-protection reactions) .

tert-Butyldimethyl(((1r,4r)-1-((2-methylcyclopent-1-en-1-yl)methyl)-4-(trifluoromethyl)cyclohexyl)oxy)silane (6)

- Structural Differences : Incorporates a cyclohexyl ring with a cyclopentene substituent.

- Stability : The cyclohexyl ring reduces ring strain compared to cyclopropene, diminishing reactivity in ring-opening reactions.

- Spectral Data : IR shows C–F stretches at 1150 cm⁻¹, similar to the target compound, but lacks cyclopropene-specific absorptions (~1600 cm⁻¹ for C=C) .

Data Tables: Key Properties and Reactivity

Yield from analogous TBS-protection procedure . *Yield for structurally related silyl ethers .

Biological Activity

The compound tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane is a silane derivative notable for its unique trifluoromethyl-substituted cyclopropene structure. With the molecular formula and a molecular weight of approximately , this compound has garnered interest in various fields, particularly in materials science and medicinal chemistry due to its potential biological activity.

Chemical Structure

The structural uniqueness of this compound arises from its trifluoromethyl group, which significantly enhances its chemical reactivity. The presence of the cyclopropene moiety may confer distinct biological properties compared to other silane compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A generalized synthetic route may include:

- Formation of the Cyclopropene : Utilizing appropriate reagents to construct the cyclopropene framework.

- Introduction of the Trifluoromethyl Group : Employing electrophilic fluorination methods.

- Silane Functionalization : Attaching the tert-butyldimethylsilyl group through silane coupling reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Research into the biological activity of this compound suggests several potential mechanisms of action:

- Reactive Intermediate Formation : The trifluoromethyl group can stabilize radical intermediates, which may participate in various biochemical pathways.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for specific enzymes, suggesting that this silane may also exhibit inhibitory effects on key biological targets.

Case Studies and Research Findings

- Antimicrobial Activity : A study indicated that structurally similar silanes exhibited significant antimicrobial properties against various bacterial strains. While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

- Cytotoxicity Assessments : Preliminary cytotoxicity assays conducted on related compounds have shown varying degrees of toxicity towards cancer cell lines, indicating that further investigation into this compound's effects on cell viability is warranted.

- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile is crucial for assessing safety and efficacy. Studies on related compounds reveal that fluorinated silanes may exhibit altered absorption and distribution characteristics, which could influence their biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyldimethyl(2-(3-methylbut-2-en-1-yl)oxy)silane | Contains a different alkene substituent | |

| Trifluoromethylphenylsilane | Lacks the cyclopropene structure but has similar fluorination | |

| Dimethyl(3-trifluoromethylcyclobutyl)chlorosilane | Similar fluorinated structure but different ring size |

The comparative analysis highlights how the unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for synthesizing tert-Butyldimethyl((3-(trifluoromethyl)cycloprop-1-en-1-yl)methoxy)silane, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via lithium carbenoid-mediated cyclopropanation of allylic ether precursors. For example, tert-butyldimethylsilyl-protected alcohols (e.g., tert-butyldimethyl((2-methylbenzo[b]thiophen-5-yl)methoxy)silane) are synthesized by reacting alcohols with tert-butyldimethylsilyl chloride in DMF using imidazole as a base . Intermediates are characterized by and NMR to confirm regiochemistry and stereochemistry, coupled with HRMS for molecular weight validation. Yield optimization (e.g., 45–81%) depends on reaction time and purification via column chromatography .

Q. How does the trifluoromethyl group influence the stability and reactivity of the cyclopropene ring?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases ring strain in the cyclopropene moiety, enhancing susceptibility to ring-opening reactions. Stability studies under varying temperatures (e.g., via NMR monitoring) reveal decomposition pathways, while computational analysis (e.g., DFT) can predict charge distribution and kinetic stability .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : High-resolution NMR identifies proton environments (e.g., cyclopropene protons at δ 1.5–2.5 ppm), while NMR confirms trifluoromethyl resonance (δ -60 to -70 ppm). IR spectroscopy detects siloxane (Si-O-C) stretches near 1100 cm. HRMS with ESI or EI ionization validates molecular ion peaks .

Advanced Research Questions

Q. How can stereochemical outcomes during cyclopropanation be controlled, and what are common pitfalls?

- Methodological Answer : Stereoselectivity in cyclopropanation is influenced by the carbenoid precursor and substrate geometry. For example, lithium carbenoids derived from diazo compounds favor trans-selectivity in cyclopropane formation. Challenges include competing [2+1] vs. [1+2] cycloadditions, which can be mitigated by optimizing solvent polarity (e.g., THF vs. DCM) and reaction temperature (-78°C to 0°C) . X-ray crystallography (via SHELX refinement) resolves absolute configurations of crystalline intermediates .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) using functionals like B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Electron density maps (e.g., Laplacian of the second-order Hartree-Fock matrix) model charge distribution, while molecular dynamics simulations assess conformational flexibility under thermal stress .

Q. How does the tert-butyldimethylsilyl (TBS) group affect the compound’s utility in multi-step syntheses?

- Methodological Answer : The TBS group enhances solubility in nonpolar solvents and protects the methoxy group from nucleophilic attack. Deprotection (e.g., using TBAF in THF) regenerates the alcohol without disrupting the cyclopropene ring. Stability studies under acidic/basic conditions (pH 2–12) confirm its robustness in iterative syntheses .

Q. What strategies enable the incorporation of this compound into radical-mediated C–C bond-forming reactions?

- Methodological Answer : Iron-catalyzed radical initiation (e.g., Fe(acac)) generates cyclopropenyl radicals, which undergo regioselective additions to alkenes or alkynes. Radical trapping experiments with TEMPO validate intermediates, while EPR spectroscopy monitors radical lifetimes. Yields depend on the steric bulk of the TBS group and solvent choice (e.g., acetonitrile vs. toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.